Cas no 2138183-24-9 (3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride)

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by its reactive sulfonyl fluoride group, which enables selective covalent modification of target residues in chemical and biochemical applications. The 2,4-dimethylphenoxy moiety enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic environments. This compound is particularly useful in probe-based studies, activity-based protein profiling (ABPP), and covalent inhibitor development due to its stability under physiological conditions and selective reactivity with nucleophilic amino acids. Its structural features make it a valuable tool for researchers investigating enzyme mechanisms, protein labeling, and targeted covalent inhibition in medicinal chemistry and chemical biology.
3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride structure
2138183-24-9 structure
Product Name:3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride
CAS No:2138183-24-9
MF:C11H15FO3S
MW:246.298405885696
CID:5937026
PubChem ID:165461017
Update Time:2025-06-26

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethylphenoxy)propane-1-sulfonyl fluoride
    • 2138183-24-9
    • EN300-728490
    • 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride
    • Inchi: 1S/C11H15FO3S/c1-9-4-5-11(10(2)8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3
    • InChI Key: AGQFBFYQDKMEFP-UHFFFAOYSA-N
    • SMILES: S(CCCOC1C=CC(C)=CC=1C)(=O)(=O)F

Computed Properties

  • Exact Mass: 246.07259367g/mol
  • Monoisotopic Mass: 246.07259367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.8Ų

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728490-1.0g
3-(2,4-dimethylphenoxy)propane-1-sulfonyl fluoride
2138183-24-9
1g
$0.0 2023-06-06

Additional information on 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride

Introduction to 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138183-24-9)

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, identified by the CAS number 2138183-24-9, belongs to the class of sulfonyl fluorides, which are widely recognized for their reactivity and utility in synthetic chemistry. The presence of both a phenoxy group and a sulfonyl fluoride moiety makes this molecule particularly interesting for researchers exploring novel synthetic pathways and functional materials.

The structure of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride features a propane backbone substituted with a 2,4-dimethylphenoxy group at one end and a sulfonyl fluoride at the other. This configuration imparts distinct chemical characteristics, including high reactivity toward nucleophiles and the ability to participate in various transformations such as nucleophilic substitution, elimination reactions, and cross-coupling processes. These attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on sophisticated molecular architectures. The utility of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride lies in its ability to serve as a building block for designing novel drug candidates. For instance, researchers have leveraged its sulfonyl fluoride group to introduce fluorine atoms into biologically active compounds, which can enhance metabolic stability and binding affinity. This approach has been particularly effective in the development of kinase inhibitors and other small-molecule drugs.

One of the most compelling aspects of this compound is its role in fluorinated sulfonamides, a class of molecules that have demonstrated remarkable efficacy across a range of therapeutic areas. The synthetic applications of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride have been explored in several cutting-edge studies. For example, a recent publication highlighted its use in constructing fluorinated sulfonamides that exhibit potent activity against cancer cell lines by inhibiting specific signaling pathways. This work underscores the compound's potential as a key intermediate in oncology drug discovery.

The chemical reactivity of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride has also been investigated in the context of polymer science and material chemistry. Researchers have demonstrated its ability to modify polymer backbones, introducing sulfonyl fluoride groups that can enhance material properties such as thermal stability and hydrolytic resistance. These findings open up new possibilities for developing advanced materials with tailored functionalities.

Moreover, the pharmaceutical applications of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride extend beyond drug synthesis. It has been utilized in biochemical assays to study enzyme mechanisms and in the development of probes for imaging applications. The compound's ability to undergo selective modifications allows researchers to design tools that can precisely interrogate biological processes at the molecular level.

Recent advancements in computational chemistry have further enhanced the understanding of how 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride behaves under various conditions. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery pipeline.

The safety profile and handling guidelines for 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride are also critical considerations for researchers working with this compound. While it is not classified as hazardous under standard conditions, appropriate precautions must be taken to ensure safe handling. This includes using personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP). These measures are essential for protecting both personnel and the environment.

In conclusion, 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138183-24-9) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and biochemical research. Its unique structure and reactivity make it an indispensable tool for scientists seeking to develop innovative solutions to complex challenges. As research continues to evolve,this compound is likely to play an even greater role in advancing scientific knowledge and technological innovation.

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